6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzo[d]thiazole moiety, a thieno[2,3-c]pyridine ring, and multiple carboxylate groups. The presence of these functional groups and heterocyclic rings makes this compound of significant interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-3-28-20(26)23-7-6-12-15(9-23)30-18(16(12)19(25)27-2)22-17(24)11-4-5-13-14(8-11)29-10-21-13/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSCASNZEFJLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with a suitable carboxylic acid derivative under acidic or basic conditions. This is followed by cyclization reactions to form the thieno[2,3-c]pyridine ring. The final step often involves esterification to introduce the ethyl and methyl groups at the appropriate positions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis or catalyst-free conditions to enhance reaction efficiency and yield. These methods are designed to be scalable and environmentally friendly, reducing the need for hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Overview
6-Ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex heterocyclic compound with significant potential in various scientific fields. Its unique structure incorporates a benzothiazole moiety and a thieno[2,3-c]pyridine ring, making it a candidate for diverse applications in medicinal chemistry, organic synthesis, and materials science.
Medicinal Chemistry Applications
The compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic properties.
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties by targeting specific molecular pathways involved in tumor growth and metastasis. Studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. The structural components allow it to interact with specific receptors or enzymes that modulate inflammatory responses.
3. Antimicrobial Effects
Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. The presence of the benzothiazole moiety enhances its ability to disrupt microbial cell functions.
Organic Synthesis Applications
In organic synthesis, this compound serves as an important intermediate.
1. Synthesis of Complex Molecules
The compound can be utilized to synthesize more complex molecules through various chemical reactions such as oxidation and substitution. Its reactivity allows for the introduction of different functional groups, facilitating the development of novel pharmaceuticals and materials.
2. Catalysis
Due to its unique structural properties, it may serve as a catalyst or catalyst precursor in organic reactions, enhancing reaction rates and selectivity.
Materials Science Applications
The heterocyclic nature of the compound makes it suitable for applications in materials science.
1. Development of Advanced Materials
The compound's electronic and optical properties can be harnessed for the development of new materials used in electronics or photonics. Its ability to form stable complexes with metals may also lead to applications in catalysis or sensor technology.
2. Polymer Chemistry
In polymer chemistry, derivatives of this compound could be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on benzothiazole derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations indicated effective antimicrobial activity that could lead to the development of new antibiotics.
Mechanism of Action
The mechanism of action of 6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is unique due to its combination of a benzo[d]thiazole moiety with a thieno[2,3-c]pyridine ring and multiple carboxylate groups. This structural complexity provides it with a diverse range of chemical reactivity and biological activity, distinguishing it from other similar compounds .
Biological Activity
6-Ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields of research.
Chemical Structure and Properties
The compound features several significant structural elements:
- Benzothiazole moiety : Known for its antimicrobial and anticancer properties.
- Thieno[2,3-c]pyridine ring : Associated with various biological activities including anti-inflammatory effects.
- Carboxylate groups : Implicated in molecular interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole and thieno[2,3-c]pyridine exhibit potent antimicrobial activity. The compound has been tested against various pathogens:
| Pathogen | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.25 - 16 μg/mL |
| Pseudomonas aeruginosa | 0.5 - 12 μg/mL |
These results suggest that the compound may inhibit bacterial growth effectively and could be a candidate for developing new antibiotics .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways. The mechanism involves:
- Inhibition of cell proliferation : By targeting cyclin-dependent kinases.
- Induction of apoptosis : Through the activation of caspases.
In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, indicating its potential as a therapeutic agent .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. It is hypothesized to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on receptors influencing cell signaling cascades related to inflammation and cancer progression.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of the compound:
- Antimicrobial Efficacy : Demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : Exhibited IC50 values ranging from 10 to 30 μM across different cancer cell lines .
- Mechanistic Insights : Studies suggest that the compound's efficacy is linked to its structural features which facilitate interactions with biological targets .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Antibacterial Activity : A recent study assessed the antibacterial effects against Klebsiella pneumoniae, revealing an MIC value indicating strong inhibitory effects compared to standard antibiotics .
- Cancer Cell Line Studies : In vivo studies showed that treatment with this compound resulted in tumor regression in xenograft models, supporting its potential as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?
- Answer : The synthesis of this compound involves multi-step reactions requiring precise control of regioselectivity and functional group compatibility. Key challenges include:
- Ring formation : The thieno[2,3-c]pyridine core may require cyclization under acidic or basic conditions. Evidence from similar heterocycles (e.g., tetrahydroimidazo[1,2-a]pyridines) suggests using one-pot two-step reactions to improve yield and purity .
- Amide coupling : Introducing the benzothiazole-6-amido group necessitates coupling agents like HATU or EDCl/HOBt. Side reactions (e.g., racemization) can be minimized by optimizing solvent polarity (e.g., DMF at 0–5°C) .
- Ester stability : Ethyl and methyl esters may hydrolyze under basic conditions. Use anhydrous solvents and low temperatures during purification.
- Validation : Monitor reactions via TLC and confirm structures using / NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and HRMS (mass accuracy < 2 ppm) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Answer : A combination of techniques is critical:
- NMR : NMR identifies ester groups (δ 1.2–1.4 ppm for ethyl, δ 3.7–3.9 ppm for methyl) and aromatic protons (δ 7.0–8.5 ppm). NMR confirms carbonyl carbons (δ 165–175 ppm) .
- HRMS : Ensures molecular formula accuracy (e.g., observed vs. calculated mass error < 2 ppm) .
- IR : Detects amide (1650–1680 cm) and ester (1720–1740 cm) stretches.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations can map electron density to identify reactive sites:
- Electrophilic centers : The pyridine ring’s electron-deficient carbons are prone to nucleophilic attack.
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using Gaussian or ORCA software .
- Validation : Compare predicted transition states with experimental kinetic data (e.g., rate constants from NMR monitoring) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Answer : Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 or HepG2) and incubation times.
- Stability testing : Monitor decomposition via HPLC under physiological conditions (pH 7.4, 37°C).
- Positive controls : Compare with structurally similar compounds (e.g., pyrazolo[1,5-a]imidazoles) to isolate structure-activity relationships (SAR) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Answer : Systematically modify substituents and analyze bioactivity:
- Benzothiazole substitution : Replace the 6-amido group with sulfonamide or urea to alter hydrogen bonding.
- Ester bioisosteres : Substitute ethyl/methyl esters with tert-butyl or prodrug moieties (e.g., pivaloyloxymethyl) to improve metabolic stability.
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
